4,5-Difluoro-2-nitrobenzoyl chloride
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Overview
Description
4,5-Difluoro-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H2ClF2NO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at the 4 and 5 positions and a nitro group at the 2 position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,5-Difluoro-2-nitrobenzoyl chloride typically involves the nitration of 4,5-difluorobenzoyl chloride. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of hazardous incidents .
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-2-nitrobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted benzoyl derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Substituted Benzoyl Derivatives: Formed from substitution reactions.
Amino Derivatives: Formed from reduction of the nitro group.
Oxidized Products: Formed from oxidation reactions.
Scientific Research Applications
4,5-Difluoro-2-nitrobenzoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,5-Difluoro-2-nitrobenzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The nitro group can participate in electron transfer processes, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Similar Compounds
4,5-Difluoro-2-nitrobenzoic Acid: Similar structure but with a carboxylic acid group instead of a chloride.
4,5-Difluoro-2-aminobenzoyl Chloride: Similar structure but with an amino group instead of a nitro group.
4,5-Difluoro-2-nitrobenzyl Alcohol: Similar structure but with an alcohol group instead of a chloride
Uniqueness
4,5-Difluoro-2-nitrobenzoyl chloride is unique due to its combination of fluorine and nitro substituents, which impart distinct electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and enhances its reactivity in various chemical reactions .
Properties
CAS No. |
129951-46-8 |
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Molecular Formula |
C7H2ClF2NO3 |
Molecular Weight |
221.54 g/mol |
IUPAC Name |
4,5-difluoro-2-nitrobenzoyl chloride |
InChI |
InChI=1S/C7H2ClF2NO3/c8-7(12)3-1-4(9)5(10)2-6(3)11(13)14/h1-2H |
InChI Key |
XMDTVBHFULRTBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)Cl |
Origin of Product |
United States |
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